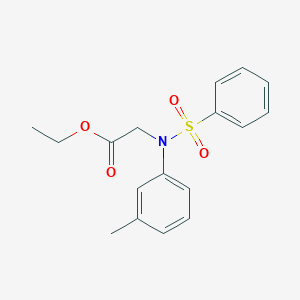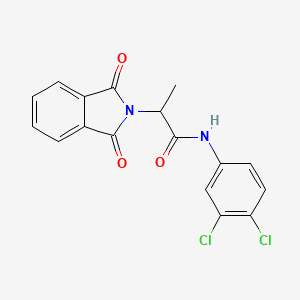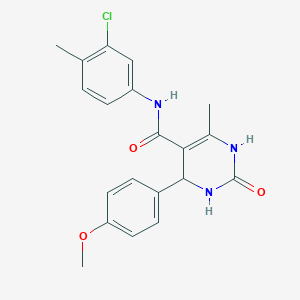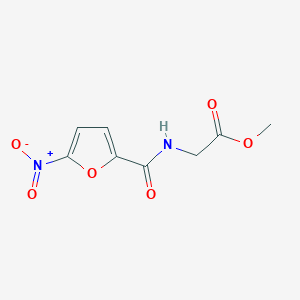![molecular formula C21H28N2O4 B5186856 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)
4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide, also known as DAPMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DAPMA belongs to the class of compounds known as benzamides, which have been shown to have various pharmacological properties.
作用機序
The exact mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide is not fully understood. However, it is believed to act on the central nervous system by interacting with various neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. This compound has also been shown to have anticonvulsant and antinociceptive effects, which may be due to its interactions with the GABAergic system.
実験室実験の利点と制限
One of the advantages of using 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide. One direction is to further investigate its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity. Another direction is to investigate its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Additionally, further research could be done to better understand the exact mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.
合成法
4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzoic acid with acetic anhydride to form 3-methoxybenzoyl acetate. The resulting compound is then reacted with piperidine and sodium hydride to form 4-(1-acetyl-4-piperidinyl)oxy-3-methoxybenzoic acid. Finally, the compound is reacted with allyl bromide and sodium hydride to form this compound.
科学的研究の応用
4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity.
特性
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-5-11-23(12-6-2)21(25)17-7-8-19(20(15-17)26-4)27-18-9-13-22(14-10-18)16(3)24/h5-8,15,18H,1-2,9-14H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWGFRDIVLXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)


![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)
![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)


![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
